

Unambiguous Structure: Brevianamide J Solidified by X-ray Crystallography

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Compound of Interest

Compound Name: *Brevianamide R*

Cat. No.: *B12378680*

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The complex architecture of the brevianamide family of fungal metabolites presents a significant challenge for structural elucidation. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) are powerful tools, single-crystal X-ray crystallography provides the definitive, unambiguous determination of a molecule's three-dimensional structure. This guide compares the structural confirmation of Brevianamide J by X-ray crystallography with the spectroscopic analysis of its co-isolated congener, Brevianamide K, offering researchers a clear perspective on the strengths and applications of each technique.

The structures of a new indole alkaloid dimer, Brevianamide J, along with four new diketopiperazine alkaloids, Brevianamides K-N, were elucidated from the solid-state fermented culture of *Aspergillus versicolor*. While the structures of Brevianamides K, L, and M were determined using spectroscopic data, the absolute configurations of Brevianamide J and N were unequivocally confirmed through single-crystal X-ray crystallographic analysis^[1].

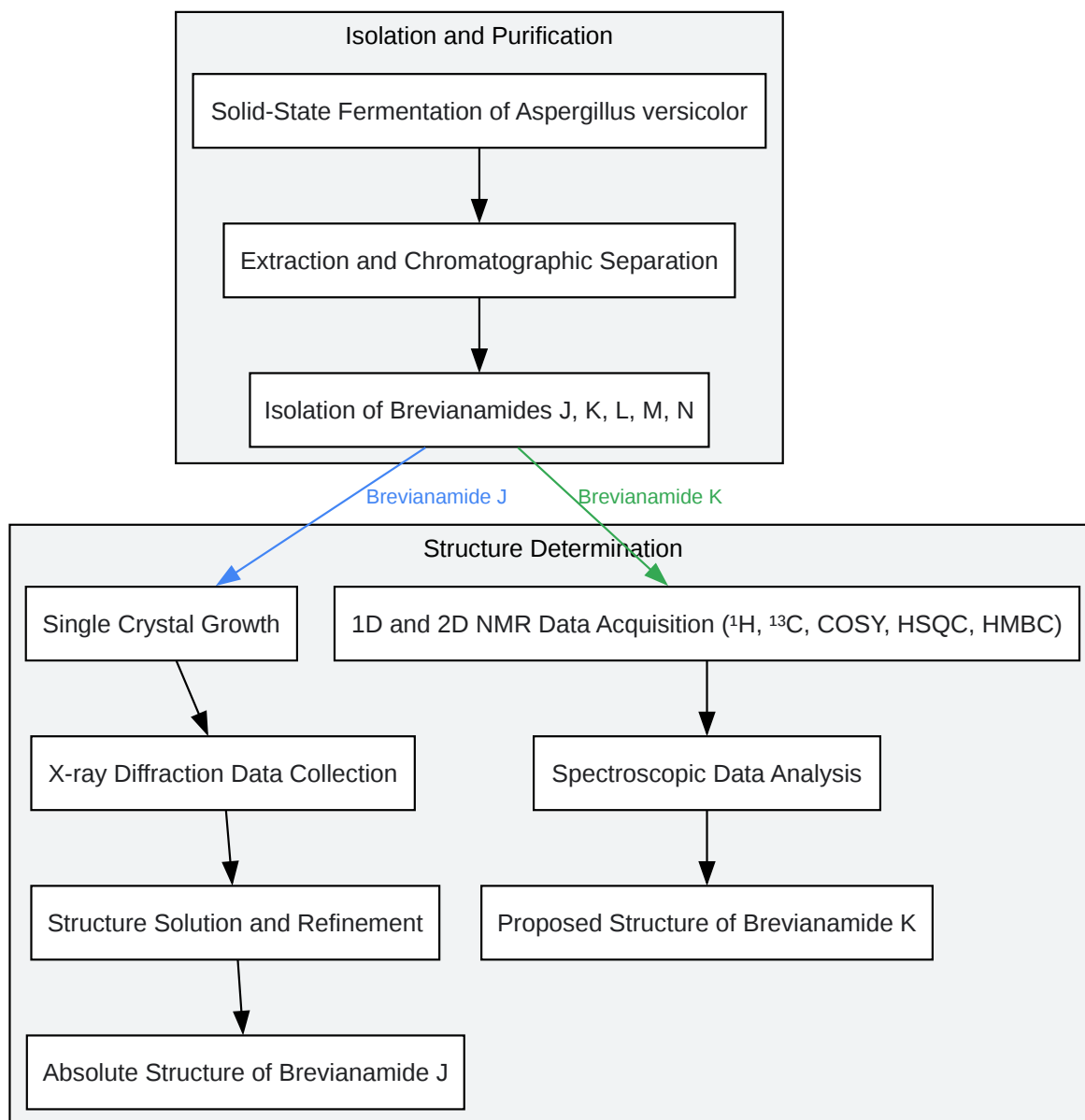
Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy

The choice between X-ray crystallography and NMR spectroscopy for structure determination depends on several factors, including the availability of a suitable single crystal, the complexity of the molecule, and the specific structural questions being addressed.

Feature	X-ray Crystallography (Brevianamide J)	NMR Spectroscopy (Brevianamide K)
Principle	Diffraction of X-rays by a single crystal	Nuclear spin transitions in a magnetic field
Sample Form	High-quality single crystal	Solution
Data Output	Electron density map, precise bond lengths, bond angles, and absolute stereochemistry	Chemical shifts, coupling constants, and through-space correlations (NOE)
Structural Information	Unambiguous 3D structure in the solid state	Connectivity and relative stereochemistry in solution
Key Advantage	Provides absolute configuration	Can study dynamic processes in solution
Limitation	Requires a suitable single crystal, which can be difficult to obtain	Structure is inferred from indirect measurements; absolute configuration can be challenging to determine

Experimental Workflow for Structure Elucidation

The following diagram illustrates the general workflow for the isolation and structural determination of the brevianamide compounds, highlighting the two primary analytical pathways.



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Workflow for Brevianamide Structure Elucidation

Experimental Protocols

X-ray Crystallography of Brevianamide J

- **Crystal Growth:** Colorless cubic crystals of Brevianamide J were obtained from a solution of the purified compound.
- **Data Collection:** A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at a controlled temperature using a specific wavelength of X-ray radiation (e.g., Mo K α or Cu K α).
- **Structure Solution and Refinement:** The diffraction data were processed to determine the unit cell dimensions and space group. The structure was solved using direct methods and refined using full-matrix least-squares techniques. This process yields the final atomic coordinates, bond lengths, and bond angles that define the crystal structure.

NMR Spectroscopy of Brevianamide K

- **Sample Preparation:** A sample of purified Brevianamide K was dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- **Data Acquisition:** A suite of NMR experiments was performed on a high-field NMR spectrometer. This included one-dimensional ¹H and ¹³C NMR spectra, as well as two-dimensional experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to determine long-range proton-carbon connectivities.
- **Structure Elucidation:** The chemical shifts, coupling constants, and cross-peaks from the various NMR spectra were analyzed to piece together the molecular structure. The connectivity of atoms was determined from COSY and HMBC data, and stereochemical relationships were often inferred from NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, which reveal through-space proximity of protons.

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References

- 1. pubs.acs.org [pubs.acs.org]
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